molecular formula C7H6Br2ClN B1599529 4,6-Dibromo-3-chloro-2-methylaniline CAS No. 84483-19-2

4,6-Dibromo-3-chloro-2-methylaniline

Cat. No. B1599529
CAS RN: 84483-19-2
M. Wt: 299.39 g/mol
InChI Key: VQHAPKHGUQHSCL-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-2-methylaniline is a chemical compound with the molecular formula C7H6Br2ClN and a molecular weight of 299.39 . It is a solid substance .


Physical And Chemical Properties Analysis

4,6-Dibromo-3-chloro-2-methylaniline is a solid substance . The compound should be stored at a temperature between 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

  • Synthesis of Derivatives
    • Application : 4,6-Dibromo-3-chloro-2-methylaniline can be used as a starting material in the synthesis of various organic compounds .
    • Method : The exact method of application would depend on the specific reaction being carried out. Typically, this would involve reacting 4,6-Dibromo-3-chloro-2-methylaniline with other reagents under suitable conditions to form the desired product .
    • Results : The results would vary depending on the specific reaction being carried out. In one example, 4,6-Dibromo-3-chloro-2-methylaniline was used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
  • Pharmaceutical Research

    • Application : Compounds similar to 4,6-Dibromo-3-chloro-2-methylaniline are known for their antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, anti-tubercular, anti-malarial, anti-HIV and antioxidant activities .
    • Method : These compounds can be incorporated into various drug molecules during the synthesis process, potentially enhancing the therapeutic effects of the drugs .
    • Results : The results would depend on the specific drug being synthesized and the disease being targeted .
  • Dye Manufacturing

    • Application : Compounds similar to 4,6-Dibromo-3-chloro-2-methylaniline are used in the manufacture of dyes .
    • Method : These compounds can be coupled with phenols such as AS, AS-BO, AS-ITR, etc., to produce red dyes .
    • Results : The resulting dyes can be used in various industries, including textiles, plastics, and printing .
  • Material Science

    • Application : Compounds like 4,6-Dibromo-3-chloro-2-methylaniline can be used in the synthesis of new materials .
    • Method : The compound can be incorporated into various material structures during the synthesis process, potentially enhancing the properties of the materials .
    • Results : The results would depend on the specific material being synthesized and the properties being targeted .
  • Pesticide Synthesis

    • Application : Compounds similar to 4,6-Dibromo-3-chloro-2-methylaniline are known for their antifungal and antibacterial activities , which suggests potential use in the synthesis of pesticides.
    • Method : These compounds can be incorporated into various pesticide molecules during the synthesis process, potentially enhancing the pesticidal effects .
    • Results : The results would depend on the specific pesticide being synthesized and the pests being targeted .
  • Environmental Monitoring

    • Application : Compounds like 4,6-Dibromo-3-chloro-2-methylaniline can be used as markers or tracers in environmental monitoring studies .
    • Method : The compound can be detected in environmental samples using various analytical techniques, providing information about the presence and distribution of similar compounds in the environment .
    • Results : The results would provide valuable data for environmental assessments and could inform strategies for pollution control .

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4,6-dibromo-3-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHAPKHGUQHSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428255
Record name 4,6-dibromo-3-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-3-chloro-2-methylaniline

CAS RN

84483-19-2
Record name 4,6-dibromo-3-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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